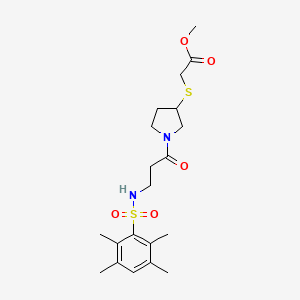

Methyl 2-((1-(3-(2,3,5,6-tetramethylphenylsulfonamido)propanoyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-[3-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S2/c1-13-10-14(2)16(4)20(15(13)3)29(25,26)21-8-6-18(23)22-9-7-17(11-22)28-12-19(24)27-5/h10,17,21H,6-9,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABGMTVDZUKXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CCC(C2)SCC(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((1-(3-(2,3,5,6-tetramethylphenylsulfonamido)propanoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities, especially in medicinal chemistry. The presence of a pyrrolidine ring and a tetramethylphenyl group enhances its lipophilicity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The pyrrolidine moiety can interact with various receptors, potentially influencing neurotransmitter systems.

- Antioxidant Activity : The tetramethylphenyl group may contribute to the antioxidant properties of the compound.

Anticancer Activity

Recent studies have shown that compounds similar to methyl 2-((1-(3-(2,3,5,6-tetramethylphenylsulfonamido)propanoyl)pyrrolidin-3-yl)thio)acetate exhibit significant anticancer properties. For instance, related sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

These findings suggest that the compound may possess similar anticancer properties due to structural analogies with tested sulfonamide derivatives .

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial effects. The compound's structure suggests potential activity against bacterial strains. For example:

- Mechanism : Sulfonamides inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA).

- Efficacy : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies

- Synthesis and Evaluation : A study synthesized various pyrrolidine-based sulfonamides and evaluated their anticancer activities against HCT116 and MDA-MB231 cell lines. The results indicated that modifications in the sulfonamide structure significantly influenced cytotoxicity .

- Structure-Activity Relationship (SAR) : Research on related compounds revealed that the presence of bulky substituents like tetramethyl groups enhances lipophilicity and cellular uptake, leading to improved biological activity against cancer cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. Methyl 2-((1-(3-(2,3,5,6-tetramethylphenylsulfonamido)propanoyl)pyrrolidin-3-yl)thio)acetate has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Evaluation

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.15 μM |

| Staphylococcus aureus | 0.10 μM |

| Pseudomonas aeruginosa | 0.20 μM |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the compound's safety profile in human cell lines. The results indicate selective toxicity towards cancerous cells while sparing normal cells, making it a candidate for further development as an anticancer agent.

Table 3: Cytotoxicity Results

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 25.5 |

| HeLa (cervical cancer) | 30.0 |

| NIH-3T3 (normal fibroblast) | >100 |

Figure 1: Molecular Docking Results

A visual representation of the docking interactions can provide insights into how the compound binds to its target sites, which is essential for understanding its efficacy and potential side effects.

Future Directions in Research

Given the promising results from initial studies, future research should focus on:

- Optimization of Synthesis : Improving yield and scalability of the synthesis process.

- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Formulation Development : Exploring various drug delivery systems to enhance bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The ethyl ester in compound 1 could confer greater lipophilicity than the methyl ester, altering membrane permeability .

- The tetramethylphenylsulfonamido group likely improves target affinity due to sulfonamide-protein interactions, whereas the thietan-3-yloxy group in compound 1 may introduce steric or electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.